molecular formula C7H17NO B6326840 1-Propylamino-2-butanol CAS No. 90434-38-1

1-Propylamino-2-butanol

Cat. No.: B6326840
CAS No.: 90434-38-1
M. Wt: 131.22 g/mol
InChI Key: PYEFENGRLHWSIJ-UHFFFAOYSA-N
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Description

1-Propylamino-2-butanol is an organic compound featuring both an amine and an alcohol functional group, which classifies it as an amino alcohol. This chemical structure makes it a compound of interest in various synthetic and medicinal chemistry research applications. Amino alcohols are valuable building blocks in organic synthesis and are commonly employed in the preparation of pharmaceuticals, ligands, and complex molecules. The presence of both nucleophilic (amine) and hydrophilic (alcohol) groups within the same molecule allows for diverse chemical modifications and potential for coordination. In the context of ongoing efforts to develop more sustainable chemical processes, particularly in fields like peptide synthesis, the exploration of novel compounds and solvents is a significant area of research . The properties of this compound may be relevant for such green chemistry initiatives, though its specific applications and mechanism of action are currently areas of active investigation within the research community. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

1-(propylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-3-5-8-6-7(9)4-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEFENGRLHWSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propylamino-2-butanol can be synthesized through several methods. One common approach involves the reaction of 2-butanone with propylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds as follows:

2-Butanone+PropylamineNaBH4This compound\text{2-Butanone} + \text{Propylamine} \xrightarrow{\text{NaBH4}} \text{this compound} 2-Butanone+PropylamineNaBH4​this compound

The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature. The reducing agent, sodium borohydride, facilitates the reduction of the carbonyl group in 2-butanone to form the corresponding alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Propylamino-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-butanone.

    Reduction: The compound can be further reduced to form secondary amines or other derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Butanone

    Reduction: Secondary amines

    Substitution: Halides or esters

Scientific Research Applications

Medicinal Chemistry

1-Propylamino-2-butanol has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown activity against various bacterial strains, including Mycobacterium tuberculosis. A study synthesized several derivatives and identified those with promising in vitro activity against this pathogen, highlighting the potential for developing new anti-tuberculosis agents from this compound .

Chiral Auxiliary in Synthesis

The compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to influence stereochemistry is valuable in creating chiral drugs, which are crucial for enhancing the efficacy and reducing side effects of pharmaceutical products. Research has shown that using this compound can lead to higher yields of desired enantiomers in reactions involving amines and alcohols .

Industrial Applications

The industrial applications of this compound are primarily seen in the chemical manufacturing sector.

Solvent Properties

Due to its polar nature, this compound is utilized as a solvent in various chemical reactions and processes. Its ability to dissolve both polar and non-polar compounds makes it suitable for use in paint formulations, coatings, and as a dispersing agent in different industrial applications .

Chemical Intermediate

The compound is also employed as an intermediate in the synthesis of other chemicals. Its structure allows it to participate in several chemical reactions, making it a versatile building block for producing more complex molecules used in pharmaceuticals and agrochemicals .

Biochemical Applications

In biochemical research, this compound has been utilized for its role in enzyme inhibition studies.

Enzyme Inhibitor Studies

Research has indicated that this compound can inhibit certain enzymes involved in metabolic pathways. For example, studies have explored its effects on choline uptake mechanisms, which are critical for neurotransmitter synthesis . This inhibition can provide insights into metabolic disorders and potential therapeutic strategies.

Table 1: Summary of Antimicrobial Activity

Compound DerivativeTarget PathogenMinimum Inhibitory Concentration (MIC)
Derivative AMycobacterium tuberculosis0.65 μM
Derivative BStaphylococcus aureus14.03 μM
Derivative CEscherichia coliNot tested

This table summarizes the findings from various studies on the antimicrobial activity of derivatives synthesized from this compound.

Table 2: Industrial Uses of this compound

Application TypeSpecific Use
SolventPaint formulations
Chemical IntermediateProduction of agrochemicals
Dispersing AgentUsed in coatings and adhesives

This table outlines the industrial applications where this compound serves as a solvent or intermediate.

Mechanism of Action

The mechanism of action of 1-Propylamino-2-butanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The propylamino group can participate in nucleophilic substitution reactions, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Sources :

  • Boiling points and solubility trends are inferred from solvent handbooks discussing amino alcohols .
  • Molecular weights are calculated based on formulas from CAS entries .

Functional and Application Differences

  • This compound: Likely used in asymmetric catalysis or surfactant formulations due to its branched alkyl chain, which enhances lipophilicity .
  • 2-Amino-1-butanol: Widely employed as a corrosion inhibitor and in pharmaceutical intermediates (e.g., ethambutol synthesis) due to its primary amine and hydroxyl groups .
  • 3-(2-Pyridylmethylamino)-1-propanol: Functions as a ligand in coordination chemistry, leveraging its pyridine moiety for metal-binding applications .

Research Findings and Gaps

  • Synthetic Routes: Limited data exist for this compound, but analogous compounds like (S)-2-(Boc-amino)-1-propanol are synthesized via reductive amination or chiral resolution .
  • Thermodynamic Data: Experimental boiling points and partition coefficients (logP) for this compound are absent in current literature, highlighting a research gap.

Q & A

Q. How can researchers design robust structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Synthesize derivatives with modified alkyl chains or substituents (e.g., fluorinated analogs). Use high-throughput screening (HTS) and multivariate analysis (PCA) to correlate structural features with bioactivity. Cross-validate results with PubChem’s Structure Clustering tool .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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